

Technical Synthesis Guide: 3-Hydroxy-7,8,2'-trimethoxyflavone

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Compound of Interest

Compound Name: 3-Hydroxy-7,8,2'-
trimethoxyflavone

Cat. No.: B13716078

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Executive Summary & Molecule Profile

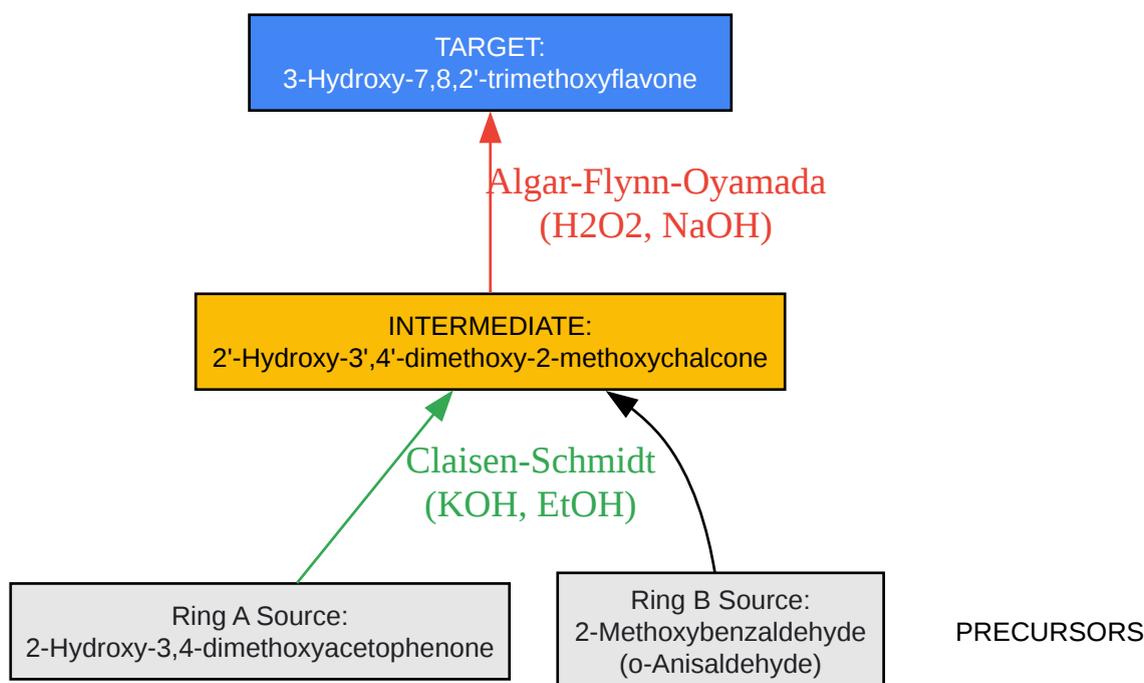
Target Molecule: **3-Hydroxy-7,8,2'-trimethoxyflavone** Class: Flavonol (3-hydroxyflavone)
Core Application: Medicinal Chemistry (Antioxidant, Anti-inflammatory, and potential Antiviral scaffolds). Structural Significance: The 7,8-dimethoxy motif on Ring A is frequently associated with enhanced metabolic stability and bioactivity (reminiscent of wogonin derivatives), while the 2'-methoxy group on Ring B introduces steric locking that can influence protein binding affinity.

Retrosynthetic Analysis

The most robust pathway for synthesizing 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone precursor. This route is preferred over the Allan-Robinson reaction for 3-hydroxy derivatives because it installs the hydroxyl group and closes the ring in a single step from the chalcone.

Disconnection Approach:

- C-Ring Closure: Oxidative cyclization of the corresponding 2'-hydroxychalcone.
- Chalcone Formation: Claisen-Schmidt condensation of an acetophenone and a benzaldehyde.^{[1][2]}



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Figure 1: Retrosynthetic tree illustrating the disconnection of the target flavonol into commercially available precursors.[1]

Synthesis Phase I: Claisen-Schmidt Condensation

Objective: Synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate).

Rationale

The formation of the chalcone bridge is driven by the aldol condensation of the acetyl group on Ring A with the formyl group on Ring B. We utilize 2-hydroxy-3,4-dimethoxyacetophenone (often derived from gallacetophenone) and o-anisaldehyde.

- Critical Control Point: The reaction must be kept basic to generate the enolate, but temperature control is vital to prevent polymerization of the aldehyde.

Experimental Protocol

- **Reagent Prep:** In a 250 mL round-bottom flask, dissolve 2-hydroxy-3,4-dimethoxyacetophenone (10 mmol, 1.96 g) and 2-methoxybenzaldehyde (10 mmol, 1.36 g) in Ethanol (95%) (30 mL).
- **Base Addition:** Cool the solution to 0–5°C in an ice bath. Add Potassium Hydroxide (KOH) aqueous solution (50% w/v, 10 mL) dropwise over 15 minutes.
 - **Note:** The solution will turn deep yellow/orange, indicating the formation of the chalcone phenolate.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- **Work-up:** Pour the reaction mixture into crushed ice (200 g) containing HCl (2N) (20 mL) to neutralize the base and precipitate the free phenol chalcone.
- **Purification:** Filter the yellow precipitate. Wash with cold water (3 x 50 mL). Recrystallize from hot ethanol to yield yellow needles.

Data Summary: Phase I

Parameter	Specification
Yield	75–85%
Appearance	Yellow crystalline solid
Melting Point	Approx. 110–115°C (Derivative dependent)

| Key NMR Signal | Doublets at

7.4–8.0 ppm (

Hz) indicating trans-geometry. |

Synthesis Phase II: Algar-Flynn-Oyamada (AFO) Cyclization

Objective: Oxidative cyclization to **3-Hydroxy-7,8,2'-trimethoxyflavone**.

Rationale

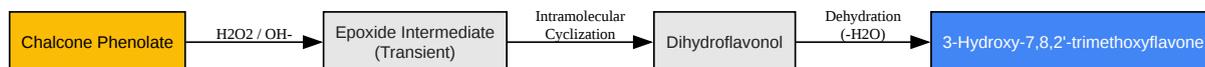
The AFO reaction utilizes hydrogen peroxide in an alkaline medium. The mechanism involves the nucleophilic attack of the hydroperoxide anion on the

-unsaturated ketone to form an epoxide. Subsequent intramolecular attack by the 2'-phenoxide opens the epoxide, followed by dehydration to form the flavonol.

- Expert Insight: The 2'-methoxy group on the B-ring (from the aldehyde) exerts steric bulk near the reaction center. While AFO is generally robust, this steric hindrance can sometimes favor aurone formation. Maintaining a lower temperature (0°C) during H₂O₂ addition minimizes side reactions.

Experimental Protocol

- Dissolution: Dissolve the purified Chalcone (5 mmol) in Methanol (25 mL) and NaOH (4N) (10 mL).
 - Observation: The solution should be a clear, deep orange/red.
- Oxidation: Cool to 0°C. Add Hydrogen Peroxide (30%) (2 mL) dropwise.
 - Caution: Exothermic reaction. Control addition rate to keep T < 10°C.
- Cyclization: Stir at 0°C for 2 hours, then allow to warm to room temperature. Stir overnight.
 - Endpoint: The solution often lightens in color, and a pale yellow precipitate (the flavonol) may begin to form.
- Quenching: Pour the mixture into ice-water (100 mL) and acidify with HCl (2N) to pH ~3.
- Isolation: Filter the solid. Wash with water to remove salts.
- Purification: Recrystallize from Methanol/Chloroform (1:1) or purify via flash column chromatography (Silica gel, Gradient: Hexane 30% EtOAc/Hexane).



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Figure 2: Simplified mechanistic flow of the Algar-Flynn-Oyamada reaction.

Data Summary: Phase II

Parameter	Specification
Yield	55–65%
Appearance	Pale yellow needles/powder
Rf Value	~0.35 (Hexane:EtOAc 6:4)

| Key IR Peaks | ~3350 cm

(OH), ~1610 cm

(C=O, Flavone) |

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral features must be verified. The 3-OH group is distinct from the 5-OH often found in natural flavonoids; it is less chelated and appears upfield relative to a 5-OH.

¹H NMR (DMSO-d₆, 400 MHz) Expectations:

- 9.0–10.0 ppm (s, 1H): 3-OH (Exchangeable with D₂O). Note: If this were a 5-OH, it would be at >12.0 ppm.
- 7.8–8.0 ppm (d, 1H): H-5 (A-ring proton, deshielded by carbonyl).
- 7.1–7.2 ppm (d, 1H): H-6 (A-ring proton, ortho-coupled to H-5).
- 3.8–4.0 ppm (s, 9H): Three methoxy singlets (7-OMe, 8-OMe, 2'-OMe).

- B-Ring Protons: Multiplet pattern characteristic of 1,2-disubstitution (2'-OMe) at 7.0–7.6 ppm.

Troubleshooting & Optimization

- Issue: Aurone Formation.
 - Symptom:[3] Product is deep yellow/orange and has a different Rf.[4]
 - Cause: Steric hindrance at the 2'-position of the chalcone (aldehyde side) can favor the 5-exo-tet cyclization (aurone) over the 6-endo-tet (flavonol).
 - Remedy: Increase the concentration of NaOH. Higher basicity tends to favor the flavonol pathway in AFO reactions.
- Issue: Low Yield in Step 1.
 - Remedy: Ensure the acetophenone is fully dissolved before adding base. If the acetophenone has poor solubility in ethanol, use Methanol/THF mixture.

References

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- General Flavonol Synthesis Protocols
 - Source: BenchChem.[4] "Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide." (Provides analogous protocols for trimethoxy systems).
- Structural Validation of Trimethoxyflavones
 - Source: NIH/PubMed. "Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds."
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